3'-Desoxiguanosina

Descripción general

Descripción

3'-deoxyguanosine is a 3'-deoxyribonucleoside having guanine as the nucleobase. It has a role as an EC 2.7.7.48 (RNA-directed RNA polymerase) inhibitor. It is a 3'-deoxyribonucleoside and a member of guanosines.

3'-deoxyguanosine is a solid. This compound belongs to the purine nucleosides and analogues. These are compounds comprising a purine base attached to a sugar. This medication targets the protein purine nucleoside phosphorylase.

Aplicaciones Científicas De Investigación

Síntesis de fármacos anticancerígenos

La 3'-desoxiguanosina es un intermedio medicinal clave que podría usarse para sintetizar fármacos anticancerígenos . Es valioso para sintetizar fármacos nucleósidos antitumorales como la 2-fluoro-2'-desoxiadenosina y la 2-cloro-2'-desoxiadenosina .

Biomarcador en diabetes tipo 2

La this compound se puede utilizar como material de partida para sintetizar 8-oxo-7, 8-dihidro-2'-desoxiguanosina (8-oxodG), un biomarcador de la diabetes tipo 2 . Esto lo convierte en un compuesto importante en el campo de la investigación médica, particularmente en el estudio de las enfermedades metabólicas.

Síntesis eficiente utilizando enzimas modificadas genéticamente

Se propuso una cascada enzimática que utiliza timidina fosforilasa de Escherichia coli (EcTP) y purina nucleósido fosforilasa de Brevibacterium acetylicum (BaPNP) en una catálisis celular completa en un solo recipiente para la síntesis eficiente de la 2'-desoxiguanosina . Este método es más económico en átomos y produce menos productos secundarios en comparación con los métodos químicos tradicionales .

Biomarcadores de daño oxidativo al ADN

La 8-oxoguanina (8-oxoG) y su nucleótido 8-oxo-2'-desoxiguanosina (8-oxodG), los productos de oxidación de la guanina y la desoxiguanosina, respectivamente, se consideran los biomarcadores más importantes del daño oxidativo al ADN . La cuantificación de estos compuestos en orina, sangre, tejido y saliva es esencial para determinar los efectos generales del estrés oxidativo .

Evaluación de riesgos para diversas enfermedades

Los niveles de 8-oxoG y 8-oxodG en muestras biológicas se pueden utilizar para evaluar el riesgo, diagnosticar y evaluar el tratamiento de enfermedades autoinmunes, inflamatorias, neurodegenerativas y cardiovasculares, diabetes, cáncer y otras enfermedades relacionadas con la edad .

Cromatografía líquida de alta resolución con detección electroquímica (HPLC-ECD)

La HPLC-ECD se emplea en gran medida para la determinación de 8-oxoG y 8-oxodG en muestras biológicas debido a su alta selectividad y sensibilidad, hasta el rango femtomolar . Esta técnica es relevante para la investigación en salud y el estudio del daño oxidativo al ADN<a aria-label="2: HPLC–ECD is largely employed for 8-oxoG and 8-oxodG determination in biological samples due to its high selectivity and sensitivity, down to the femtomolar range2" data-citationid="f

Mecanismo De Acción

Target of Action

3’-Deoxyguanosine is a purine nucleoside analogue . Its primary target is the protein purine nucleoside phosphorylase . This protein plays a crucial role in the purine salvage pathway, which is essential for the recycling of purine bases in cells .

Mode of Action

It is known that purine nucleoside analogues can inhibit dna synthesis and induce apoptosis , which could be a potential mode of action for 3’-Deoxyguanosine.

Biochemical Pathways

3’-Deoxyguanosine is involved in the purine salvage pathway. Deoxyguanosine kinase (DGUOK), a nuclear-encoded mitochondrial enzyme, is responsible for the recycling of deoxyadenosine and deoxyguanosine into their respective monophosphates . This process enables their use for incorporation into the mitochondrial DNA (mtDNA) when the cell is senescent .

Result of Action

Purine nucleoside analogues are known to have broad antitumor activity, targeting indolent lymphoid malignancies . They work by inhibiting DNA synthesis and inducing apoptosis .

Análisis Bioquímico

Biochemical Properties

3’-Deoxyguanosine targets the protein purine nucleoside phosphorylase . This interaction plays a significant role in the metabolism of purine deoxyribonucleosides .

Cellular Effects

It is known that purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies .

Molecular Mechanism

The molecular mechanism of 3’-Deoxyguanosine involves its interaction with the protein purine nucleoside phosphorylase . This interaction is crucial for the biochemical reactions involving 3’-Deoxyguanosine .

Temporal Effects in Laboratory Settings

It is known that deoxyguanosine kinase, a nuclear-encoded mitochondrial enzyme, is essential for the maintenance of mitochondrial DNA .

Metabolic Pathways

3’-Deoxyguanosine is involved in the salvage pathway of purine deoxynucleotide biogenesis in mitochondria . Deoxyguanosine kinase is responsible for the recycling of deoxyadenosine and deoxyguanosine into their respective monophosphates .

Actividad Biológica

3'-Deoxyguanosine (3'-dG) is a nucleoside that plays a significant role in various biological processes, particularly in DNA synthesis and repair. This article delves into its biological activity, highlighting its mechanisms, therapeutic potential, and implications in cellular functions.

Chemical Structure and Properties

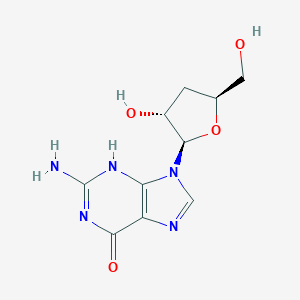

3'-Deoxyguanosine is a derivative of guanosine where the hydroxyl group at the 3' position of the sugar moiety is absent. Its chemical structure can be represented as follows:

This modification influences its biological activity, particularly its incorporation into DNA and its interactions with various enzymes.

1. DNA Synthesis and Repair:

3'-Deoxyguanosine is crucial for DNA synthesis as it serves as a building block for nucleic acid polymerization. It is incorporated into DNA during replication and repair processes, influencing genomic stability.

2. Antiviral and Antitumor Activity:

Research indicates that 3'-deoxyguanosine exhibits antiviral properties against several viruses, including HIV. Its mechanism involves inhibiting viral replication by competing with natural nucleosides for incorporation into viral DNA. Additionally, studies have shown that 3'-dG can induce apoptosis in cancer cells, making it a candidate for anticancer therapies.

Antiviral Activity

In vitro studies have demonstrated that 3'-deoxyguanosine can inhibit the replication of HIV-1 by interfering with reverse transcription. This was evidenced by a significant decrease in viral load in treated cells compared to controls. The effectiveness of 3'-dG as an antiviral agent underscores its potential use in therapeutic applications against viral infections.

Antitumor Activity

A notable study investigated the effects of 3'-deoxyguanosine on various cancer cell lines. The results indicated that treatment with 3'-dG led to:

- Inhibition of Cell Proliferation: A dose-dependent reduction in cell viability was observed across multiple cancer types.

- Induction of Apoptosis: Flow cytometry analysis revealed increased rates of apoptosis in cells treated with 3'-dG, suggesting its role as a pro-apoptotic agent.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa (Cervical Cancer) | 25 | 60 |

| MCF-7 (Breast Cancer) | 30 | 55 |

| A549 (Lung Cancer) | 20 | 70 |

Case Studies

Case Study 1: HIV Treatment

A clinical trial involving patients with HIV demonstrated that the inclusion of 3'-deoxyguanosine in antiretroviral therapy resulted in improved outcomes, including lower viral loads and higher CD4+ T-cell counts. The trial highlighted the importance of nucleoside analogs in enhancing the efficacy of existing treatments.

Case Study 2: Cancer Therapy

In a preclinical model using mice with induced tumors, administration of 3'-deoxyguanosine led to significant tumor regression compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation markers in tumor tissues from treated animals.

Propiedades

IUPAC Name |

2-amino-9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-7-6(8(18)14-10)12-3-15(7)9-5(17)1-4(2-16)19-9/h3-5,9,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROIAVZITJBGSM-OBXARNEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80957487 | |

| Record name | 9-(3-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3608-58-0 | |

| Record name | 3-Deoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003608580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-deoxyguanosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03609 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-(3-Deoxypentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80957487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.